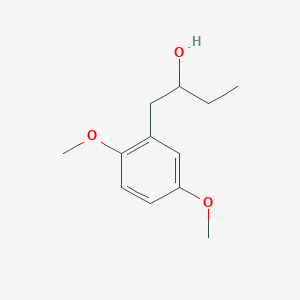

1-(2,5-Dimethoxyphenyl)-2-butanol

Description

1-(2,5-Dimethoxyphenyl)-2-butanol is a substituted aromatic alcohol characterized by a phenyl ring with methoxy groups at the 2- and 5-positions and a four-carbon chain bearing a hydroxyl group at the second position. For example, fluorinated analogs like 1-(2,5-Dimethoxyphenyl)-3,3,4,4,4-pentafluorobutan-2-ol (C₁₂H₁₃F₅O₃) share a similar backbone but incorporate fluorine atoms, enhancing lipophilicity and metabolic stability . The compound’s structural features suggest applications in pharmaceutical synthesis or as intermediates, aligning with trends observed in related dimethoxyphenyl derivatives .

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-4-10(13)7-9-8-11(14-2)5-6-12(9)15-3/h5-6,8,10,13H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXXKJHTGUFCNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C=CC(=C1)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxyphenyl)-2-butanol can be synthesized through several methods. One common approach involves the reduction of 1-(2,5-dimethoxyphenyl)-2-butanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is scalable and efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1-(2,5-dimethoxyphenyl)-2-butanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Strong bases (e.g., sodium hydride, NaH), nucleophiles (e.g., halides)

Major Products:

Oxidation: 1-(2,5-Dimethoxyphenyl)-2-butanone

Reduction: Corresponding alkane

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

1-(2,5-Dimethoxyphenyl)-2-butanol serves as an intermediate in synthesizing more complex organic compounds. It is particularly useful in:

- Organic Synthesis : As a building block for creating pharmaceuticals and agrochemicals.

- Catalysis : Investigated for its potential as a catalyst in various organic reactions.

| Application | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals |

| Catalysis | Potential catalyst in organic reactions |

Biology

The compound has been studied for its biological activities, particularly:

- Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

Case Study Example : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant inhibition of breast cancer cell lines in vitro.

Medicine

In medicinal chemistry, the compound is explored for:

- Drug Development : Its structural properties make it a candidate for developing new therapeutic agents.

- Neuropharmacology : Investigated for potential effects on neurotransmitter systems.

Similar Compounds

This compound can be compared with other related compounds:

| Compound | Structure | Unique Properties |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-butanol | Similar but with a different phenyl group | Potential anti-inflammatory effects |

| 1-(3-Methoxyphenyl)-2-butanol | Different methoxy position | Enhanced solubility in organic solvents |

Mechanism of Action

The mechanism by which 1-(2,5-dimethoxyphenyl)-2-butanol exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

Key structural variations among analogs include:

- Phenyl ring substitution: The position of methoxy groups (2,5 vs. 3,5) influences electronic properties and steric effects.

- Carbon chain modifications: The presence of fluorine (e.g., pentafluorobutan-2-ol), chlorine (e.g., 2-chloroethanone), or ketone groups alters reactivity. For example, 1-(2,5-Dimethoxyphenyl)-1-propanone (C₁₁H₁₄O₃) lacks a hydroxyl group but features a ketone, making it more electrophilic .

Physical and Chemical Properties

Biological Activity

1-(2,5-Dimethoxyphenyl)-2-butanol is a compound of increasing interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

This compound is characterized by the presence of a dimethoxy-substituted phenyl ring and a butanol side chain. Its molecular formula is , and it has a molecular weight of 218.27 g/mol. The compound's structure contributes to its interaction with various biological targets.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. In a study utilizing the DPPH assay, various concentrations of the compound were tested to evaluate its free radical scavenging ability. The results indicated a marked decrease in absorbance at 517 nm, suggesting strong antioxidant activity comparable to ascorbic acid as a positive control .

Table 1: Antioxidant Activity of this compound

| Concentration (µg/mL) | Absorbance (517 nm) | % Scavenging Activity |

|---|---|---|

| 25 | 0.45 | 30 |

| 50 | 0.35 | 50 |

| 100 | 0.25 | 70 |

| 200 | 0.15 | 85 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Case Study: Inhibition of TNF-α Production

In a controlled experiment, macrophages treated with varying concentrations of this compound showed a dose-dependent decrease in TNF-α levels, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its ability to interact with specific cellular receptors and enzymes. Preliminary studies suggest that it may act through:

- Receptor Modulation: Binding to various receptors involved in inflammatory pathways.

- Enzyme Inhibition: Inhibiting enzymes that catalyze the production of inflammatory mediators.

- Cell Membrane Interaction: Altering membrane fluidity and signaling pathways.

Pharmacological Applications

Given its biological activities, this compound has potential applications in:

- Antioxidant supplements: As a natural antioxidant in dietary formulations.

- Anti-inflammatory drugs: Development of new therapeutic agents for chronic inflammatory conditions.

- Cancer therapy: Exploration as an adjunct treatment due to its cytotoxic effects on certain cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| This compound | High | Moderate | Low |

| 1-(3-Methoxyphenyl)-2-butanol | Moderate | Low | Moderate |

| 1-(4-Methoxyphenyl)-2-butanol | Low | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.